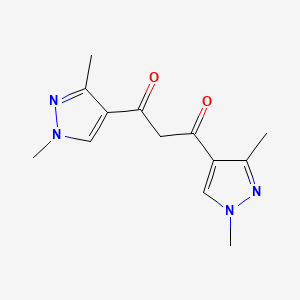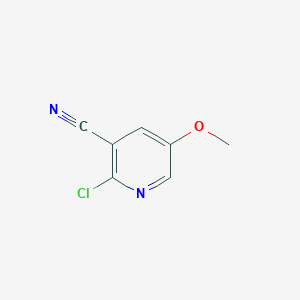
2-Chloro-5-methoxynicotinonitrile
カタログ番号 B2394700
CAS番号:
74650-73-0
分子量: 168.58
InChIキー: MAXCZWUUQRMEGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
2-Chloro-5-methoxynicotinonitrile is a chemical compound with the molecular formula C7H5ClN2O . It has a molecular weight of 168.58 and is typically stored in a refrigerator . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-5-methoxynicotinonitrile is 1S/C7H5ClN2O/c1-11-6-2-5(3-9)7(8)10-4-6/h2,4H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Chloro-5-methoxynicotinonitrile is a solid at room temperature . It has a molecular weight of 168.58 .科学的研究の応用
Synthesis and Structural Analysis
- 2-Chloro-5-methoxynicotinonitrile has been synthesized for various research purposes, such as in the study by Suwunwong et al. (2013), where it was used to synthesize and characterize a compound with blue fluorescence and thermal stability up to 300°C. This indicates its potential application in materials science, especially in the development of fluorescent materials (Suwunwong, Chantrapromma, & Fun, 2013).
Biotechnology Applications
- In biotechnology, a study by Jin et al. (2011) utilized 2-chloro-5-methoxynicotinonitrile in the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by the bacterium Rhodococcus erythropolis. This transformation is significant for the synthesis of pesticides and medicines (Jin, Li, Liu, Zheng, & Shen, 2011).
Chemical Synthesis and Modifications
- Ponticello et al. (1980) described a method for the synthesis of 2-chloro-5-hydroxynicotinonitrile, demonstrating the versatility of 2-chloro-5-methoxynicotinonitrile in chemical synthesis and its role as an intermediate in the synthesis of other compounds (Ponticello, Engelhardt, Freedman, & Baldwin, 1980).
Spectroscopic and Material Studies
- Eşme (2021) conducted a comprehensive study on a derivative of 2-chloro-5-methoxynicotinonitrile, focusing on its spectroscopic properties, molecular docking, and potential as an anticancer agent. This illustrates the compound's relevance in spectroscopic studies and pharmaceutical research (Eşme, 2021).
Environmental and Analytical Applications
- Research into the environmental and analytical applications of 2-chloro-5-methoxynicotinonitrile derivatives includes studies on their occurrence and removal in wastewater treatment, as evidenced by Liu et al. (2012) investigating benzotriazoles and ultraviolet filters in municipal wastewater treatment plants (Liu, Ying, Shareef, & Kookana, 2012).
Safety and Hazards
特性
IUPAC Name |
2-chloro-5-methoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-11-6-2-5(3-9)7(8)10-4-6/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXCZWUUQRMEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methoxynicotinonitrile | |
Synthesis routes and methods
Procedure details


Into a flame dried flask under N2 was placed triphenylphosphine oxide (12.0 g, 0.04 mol) and CH2Cl2 (50 mL) and the mixture cooled to 0°-4° C. A solution of triflic anhydride (6.75 ml, 0.04 mol) in CH2Cl2 (80 mL) was added dropwise. After the addition, the solution was stirred for 15 min. and 2-chloro-5-methoxynicotinamide (8.0 g, 0.04 mol) was added portionwise over 15 minutes. The mixture was allowed to warm to room temperature with stirring overnight, poured into saturated Na2CO3 solution and extracted with CHCl3 (2×). After concentration, the residue was chromatographed on silica gel and the product eluted with CHCl3 to yield 6.2 g (86%) of 2-chloro-5-methoxynicotinonitrile 1H NMR (CDCl3) δ3.9 (3H, s), 7.5 (1H, d, J=3) and 8.3 (1H, d, J=3); (nujol) 2250 cm- 1.






Yield
86%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride](/img/structure/B2394617.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2394618.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2394619.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2394620.png)

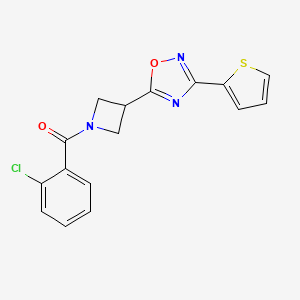
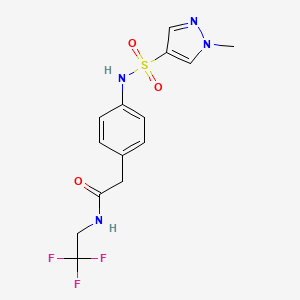


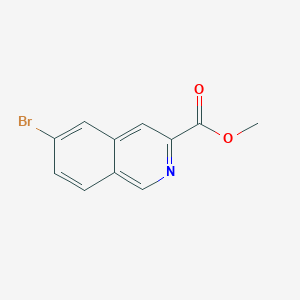

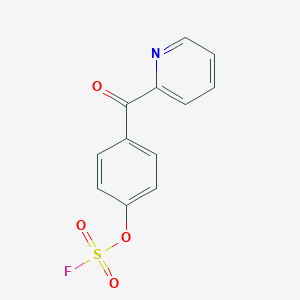
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2394637.png)
